Orobol

Overview

Description

Mechanism of Action

Target of Action

Orobol, a highly hydroxylated isoflavone , primarily targets Casein Kinase 1 epsilon (CK1ε) . CK1ε is a key enzyme involved in various cellular processes, including signal transduction pathways, cell cycle progression, and circadian rhythms . This compound also inhibits other kinases such as Phosphoinositide 3-kinase (PI3K) .

Mode of Action

This compound interacts with its primary target, CK1ε, in an ATP-competitive manner . This means that this compound competes with ATP for the same binding site on CK1ε . A computer modeling study suggests that this compound may potentially dock with the ATP-binding site of CK1ε via several hydrogen bonds and van der Waals interactions .

Biochemical Pathways

This compound’s interaction with CK1ε leads to the inhibition of the phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a substrate of CK1ε . This results in the modulation of the downstream signaling pathways involved in adipogenesis, or the process of fat cell development . Additionally, this compound’s inhibition of PI3K can affect various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Pharmacokinetics

It can be produced due to the bioconversion of Genistein, a soybean isoflavone, by certain enzymes . This suggests that this compound’s bioavailability could be influenced by factors such as the presence of these enzymes and the consumption of soybean products.

Result of Action

This compound’s action results in significant biological effects. For instance, it has been found to exert anti-obesity effects by inhibiting lipid accumulation during adipogenesis in 3T3-L1 cells . In animal studies, this compound has been shown to attenuate high-fat diet-induced weight gain and lipid accumulation without affecting food intake in mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, this compound is rarely found in the natural environment but can arise during the fermentation of soybeans or metabolism in the body . Therefore, dietary habits (such as the consumption of soybean products) and metabolic processes could potentially influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Orobol has been shown to interact with several enzymes and proteins. It has a remarkably higher inhibitory effect on lipid accumulation during adipogenesis in 3T3-L1 cells . This compound showed the lowest half maximal inhibitory concentration (IC50) for Casein Kinase 1 epsilon (CK1ε), and bound to this target in an ATP-competitive manner . It also inhibits PI3K isoforms .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits lipid accumulation during adipogenesis in 3T3-L1 cells . The phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1, a substrate of CK1ε, was inhibited by this compound in isobutylmethylxanthine, dexamethasone, and insulin (MDI)-induced 3T3-L1 cells . It also attenuates high fat diet-induced weight gain and lipid accumulation without affecting food intake in C57BL/6J mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to CK1ε in an ATP-competitive manner . A computer modeling study revealed that this compound may potentially dock with the ATP-binding site of CK1ε via several hydrogen bonds and van der Waals interactions .

Temporal Effects in Laboratory Settings

This compound has shown significant temporal effects in laboratory settings. It has been observed to have more remarkable anticancer effects than genistein . Flow cytometric analysis showed more than 87% cytotoxicity in 500 µM this compound treated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Administration of this compound 10 mg/kg−1 BW significantly reduced body weight by 17.3% compared to the HFD group . The autopsy results indicated that this compound significantly reduced visceral fat mass including epididymal, retroperitoneal, and perirenal fat in the HFD-fed mice .

Metabolic Pathways

It is known to inhibit PI3K isoforms , suggesting it may be involved in the PI3K/AKT signaling pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: Orobol can be synthesized through the biotransformation of genistein, another isoflavone, using genetically engineered enzymes. For instance, recombinant Bacillus subtilis spore-displayed tyrosinase has been used to convert genistein to this compound . The reaction conditions typically involve maintaining an optimal temperature and pH to ensure enzyme stability and activity.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. methods involving the fermentation of soybeans or the use of microbial cultures are being explored. The use of bioreactors to optimize the yield and purity of this compound is a promising approach .

Chemical Reactions Analysis

Types of Reactions: Orobol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: this compound can participate in substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which can have distinct biological activities .

Scientific Research Applications

Orobol has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study the behavior of isoflavones under different chemical conditions.

Medicine: this compound exhibits potential therapeutic effects, such as anti-obesity and anti-inflammatory properties

Industry: this compound is being explored for its use in skincare products due to its protective effects against ultraviolet-induced skin damage

Comparison with Similar Compounds

Orobol is structurally similar to other isoflavones such as genistein, daidzein, and tektogenin. it is unique in its potent inhibitory effects on specific kinases and its ability to modulate lipid metabolism . Other similar compounds include:

Genistein: Known for its estrogenic activity and anti-cancer properties.

Daidzein: Exhibits anti-inflammatory and antioxidant effects.

Tektogenin: Similar to this compound in structure but differs in its biological activity.

This compound’s unique combination of structural features and biological activities makes it a compound of significant interest in various fields of research.

Properties

IUPAC Name |

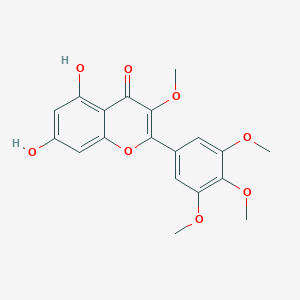

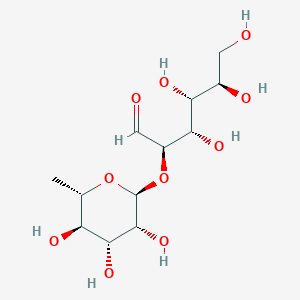

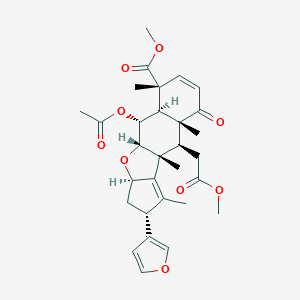

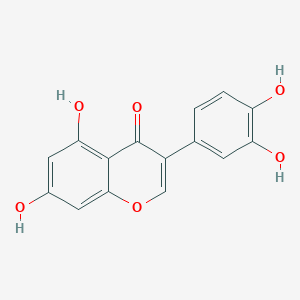

3-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-12(19)14-13(5-8)21-6-9(15(14)20)7-1-2-10(17)11(18)3-7/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYHCQBYQJQBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197380 | |

| Record name | Orobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-23-9 | |

| Record name | Orobol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orobol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU8UZM1T51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known targets of orobol?

A1: this compound has been shown to interact with multiple targets, including:

- Phosphatidylinositol 4-kinase (PI4K): this compound acts as a potent inhibitor of PI4K. [] This inhibition is thought to contribute to its anticancer activity. [, ]

- Tubulin: this compound can modulate tubulin polymerization and isotype expression, particularly suppressing beta 4a-tubulin. []

- Inflammatory mediators: this compound exhibits anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines such as IL-1α, IL-6, IL-4, IL-13, TNF-α, and IFN-γ. [, , ]

- Enzymes involved in oxidative stress: this compound displays antioxidant activity by scavenging free radicals [, ] and affecting the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST). []

- Viral proteins: this compound has demonstrated antiviral activity against Vesicular Stomatitis Virus by inhibiting viral nucleic acid synthesis and G protein glycosylation. []

Q2: How does this compound's inhibition of PI4K affect cancer cells?

A2: Inhibition of PI4K by this compound has been linked to enhanced sensitivity of ovarian cancer cells to the chemotherapeutic agent cisplatin. [, ] This suggests a potential role for this compound in overcoming drug resistance in cancer treatment.

Q3: What is the significance of this compound's interaction with tubulin?

A3: this compound's influence on tubulin isotype expression and microtubule formation contributes to its ability to sensitize ovarian cancer cells to paclitaxel, another chemotherapeutic drug. [] By altering microtubule dynamics, this compound may enhance the efficacy of these anti-cancer agents.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H10O6 and a molecular weight of 286.24 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: Yes, spectroscopic data including UV, IR, MS, and 1H NMR have been used to characterize and identify this compound in various studies. [, , , , , ]

Q6: Have there been computational studies on this compound?

A6: Yes, molecular docking studies have been performed with this compound to investigate its interactions with target proteins. These studies provide insights into potential binding mechanisms and aid in understanding its biological activity. [, ]

Q7: How does the structure of this compound relate to its activity?

A7: The number and position of hydroxyl groups on the isoflavone scaffold significantly influence this compound's biological activity. [, ] For example, the presence of a hydroxyl group at the 3' position contributes to its antioxidant and anti-angiogenic properties. []

Q8: What strategies can be used to enhance this compound's delivery to target tissues?

A8: Formulation into lipid nanoparticles, such as SLNs and NLCs, has shown promise for improving this compound's solubility, stability, and topical delivery to the skin. [, ] Further research is needed to explore targeted delivery strategies for other applications.

Q9: What in vitro models have been used to study this compound's effects?

A9: this compound has been investigated in various cell lines, including human ovarian carcinoma cells (2008, 2008/C13*5.25), [, ] human keratinocytes (HaCaT), [, ] human colon cancer cells (HT-29), [] murine microglial cells (BV-2), [] and human mammary epithelial cells (MCF-10A). [] These studies have revealed its anti-inflammatory, anti-cancer, and neuroprotective properties.

Q10: Has this compound's efficacy been demonstrated in animal models?

A10: Yes, studies using NC/Nga mice, a model for atopic dermatitis, have shown that topical application of this compound can alleviate skin lesions, inflammation, and transepidermal water loss. [] Further research in other animal models is necessary to explore its therapeutic potential for various diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.